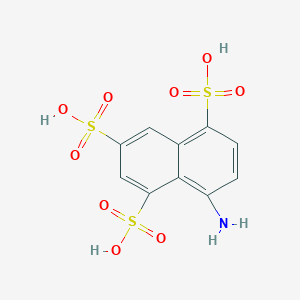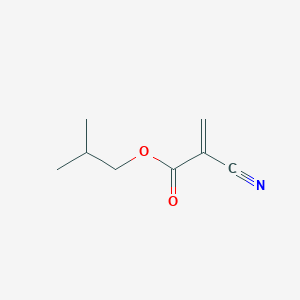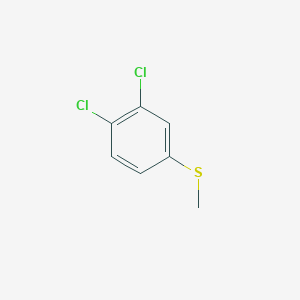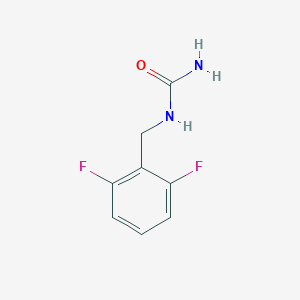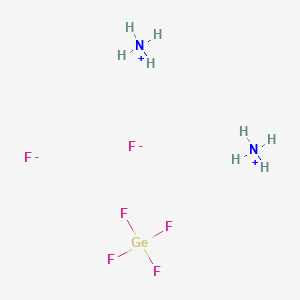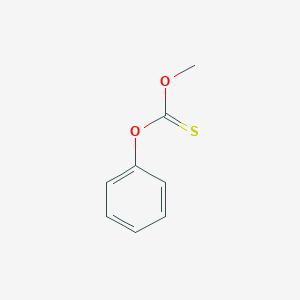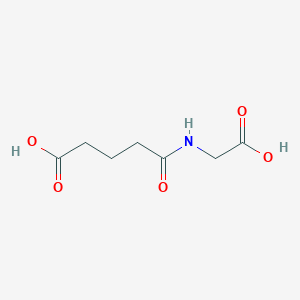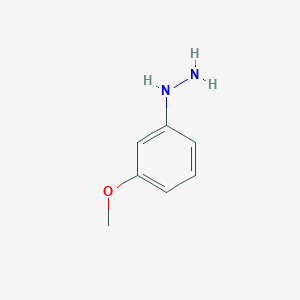![molecular formula C11H13NO B091105 (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine CAS No. 17910-25-7](/img/structure/B91105.png)
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine, also known as THBA-NH2, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. Studies have shown that (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine can inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which has been linked to beneficial effects on mood, cognition, and behavior.
Mécanisme D'action
The mechanism of action of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves its ability to inhibit MAO activity. MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine binds to the active site of MAO and prevents it from metabolizing these neurotransmitters, leading to an increase in their levels and potential therapeutic effects.
Effets Biochimiques Et Physiologiques
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin levels, as well as an increase in the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine in lab experiments is its ability to selectively inhibit MAO-A over MAO-B, which can help to avoid unwanted side effects. However, (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has a relatively low yield and can be difficult to synthesize, which may limit its use in larger-scale experiments.
Orientations Futures
There are several potential future directions for research on (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have neuroprotective effects, which may help to prevent or slow the progression of these diseases. Another area of interest is its potential use in the development of new antidepressant and anxiolytic drugs, as its ability to increase dopamine and serotonin levels may have therapeutic benefits for these conditions. Finally, further research is needed to optimize the synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine and to explore its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves a multi-step process that starts with the preparation of 5-nitrosalicylaldehyde, which is then reacted with 1,2,3,4-tetrahydrobenzo[7]annulene to form the intermediate THBA-NO. THBA-NO is then reduced with sodium borohydride to form (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. The yield of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine is typically around 50%.
Propriétés
Numéro CAS |
17910-25-7 |
|---|---|
Nom du produit |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,13H,2,4,6,8H2/b12-11- |
Clé InChI |
ADICYZCHPFSRFC-QXMHVHEDSA-N |
SMILES isomérique |
C1CC/C(=N/O)/C2=CC=CC=C2C1 |
SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
SMILES canonique |
C1CCC(=NO)C2=CC=CC=C2C1 |
Synonymes |
6,7,8,9-TETRAHYDROBENZO[7]ANNULEN-5-ONE OXIME |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





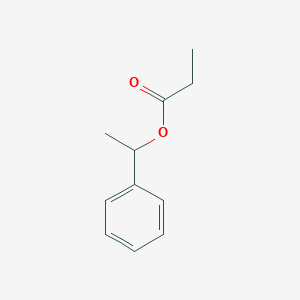
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
